4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety linked through a methoxy bridge. The presence of the pyrazole ring adds to its structural diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine share structural similarities and are studied for their biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds with different substituents are also explored for various applications.
Uniqueness
4-cyclobutyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-10-18(23-24(14)2)20(26)25-8-6-15(7-9-25)12-27-19-11-17(21-13-22-19)16-4-3-5-16/h10-11,13,15-16H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZLQCTGBGVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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